Synthetic Yield in Cross-Coupling: Cy₂P(O)H vs. Diarylphosphine Oxides
In a copper-catalyzed C–P cross-coupling with cycloalkenyl bromides, dicyclohexylphosphine oxide achieved product yields in the range of 30–53%, while diarylphosphine oxides (e.g., diphenylphosphine oxide) demonstrated yields spanning 35–99% under identical conditions [1]. This data indicates a moderate but consistent reactivity for Cy₂P(O)H in this transformation, highlighting its suitability as a reagent when a balance of reactivity and control is desired.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 30–53% |
| Comparator Or Baseline | Diarylphosphine oxides: 35–99% |
| Quantified Difference | Yields for Cy₂P(O)H are consistently within the lower to mid-range of the yield distribution observed for diaryl analogs. |
| Conditions | Copper(I) iodide catalyst, N,N'-dimethylethylenediamine ligand, Cs₂CO₃ base, cycloalkenyl bromides, 100 °C, 16 h |
Why This Matters
This quantitative yield range defines the compound's performance envelope for procurement in C–P bond-forming reactions, allowing scientists to select it when moderate, robust yields are sufficient or when the unique steric/electronic properties of the dicyclohexyl group are required.
- [1] Kovács S, Tóth BL, Borsik G, Bihari T, May NV, Stirling A, Novák Z. Copper-Catalyzed C−P Cross-Coupling of (Cyclo)alkenyl/Aryl Bromides and Secondary Phosphine Oxides with in situ Halogen Exchange. Eur J Org Chem. 2021;2021(24):3568-3573. View Source
